7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.
Alkylation: The 7-hydroxy-2H-chromen-2-one is reacted with 3-chloro-3-methylbut-1-yne to obtain an intermediate compound.
Cyclization: The intermediate is then cyclized in the presence of N,N-diethylaniline to form the chromene structure.
Amination: The chromene derivative is further reacted with an amine to introduce the amine group at the 5-position.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: The amine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized chromene derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde: An aldehyde derivative with similar structural features.
6,7-Dimethoxy-2,2-dimethyl-2H-chromene: A dimethoxy derivative with potential biological activities.
6-Vinyl-7-methoxy-2,2-dimethylchromene: A vinyl derivative with unique chemical properties.
Uniqueness
7-Methoxy-2,2-dimethyl-2H-chromen-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-2,2-dimethylchromen-5-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-12(2)5-4-9-10(13)6-8(14-3)7-11(9)15-12;/h4-7H,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNTGHWQJHKCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=C(C=C2O1)OC)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561439 | |
Record name | 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66385-03-3 | |
Record name | 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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